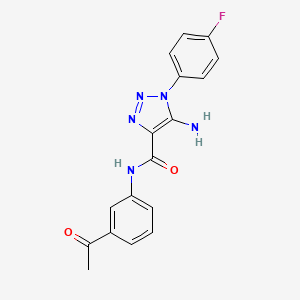

![molecular formula C14H15N3O2S B2356085 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 852400-25-0](/img/structure/B2356085.png)

2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

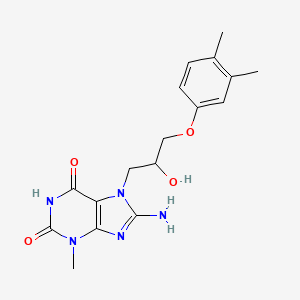

“2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C14H15N3O2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” consists of a 1,2,4-triazole ring attached to a benzyl group and a cyclopropyl group . The compound also contains a sulfanyl group attached to an acetic acid moiety .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 289.35 .Wissenschaftliche Forschungsanwendungen

Anticancer Research

1,2,4-Triazole derivatives have shown promise in anticancer studies due to their ability to interfere with various biological pathways involved in cancer cell proliferation . The benzyl and cyclopropyl groups attached to the triazole ring in our compound could potentially enhance its anticancer properties by increasing its affinity for certain cancer cell receptors or enzymes.

Anti-inflammatory Applications

Compounds with a 1,2,4-triazole structure have been investigated for their anti-inflammatory effects . The specific substituents on our compound might confer additional anti-inflammatory benefits by modulating inflammatory mediators or pathways.

Antimicrobial Activity

Triazole derivatives are known for their antibacterial and antifungal activities . The unique substituents on “2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” could provide a novel approach to targeting resistant strains of bacteria or fungi.

Antioxidant Properties

The antioxidant activity of triazole compounds is another area of interest due to their potential to neutralize free radicals . The structural features of our compound may contribute to its antioxidant capacity and make it a candidate for further research in oxidative stress-related conditions.

Anticonvulsant Effects

Some 1,2,4-triazole derivatives have been explored for their anticonvulsant effects . The particular structure of our compound might influence neuronal signaling pathways and be beneficial in the treatment of epilepsy or other seizure disorders.

Chemical Synthesis

The triazole ring serves as a key scaffold in chemical synthesis for creating diverse molecular structures . Our compound could be used as an intermediate or a building block in the synthesis of more complex molecules with various biological activities.

Drug Development

Given the wide range of biological activities associated with triazole derivatives, our compound could be a valuable addition to drug development pipelines . Its unique structure might lead to improved pharmacokinetic and pharmacodynamic profiles for new therapeutic agents.

Material Science

Triazole derivatives can also play a role in material science due to their stability and potential for forming novel polymers or coatings with unique properties .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-triazole core have been reported to exhibit cytotoxic activities against various tumor cell lines . This suggests that the compound may target cellular components involved in cancer progression.

Mode of Action

The presence of the 1,2,4-triazole moiety is known to contribute to the cytotoxic activities of these compounds . The compound may interact with its targets, leading to changes that inhibit the growth or survival of cancer cells.

Result of Action

The compound has been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth or survival.

Eigenschaften

IUPAC Name |

2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPKUAGYCXDNLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)

![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)

![4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B2356006.png)

![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)

![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)